methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate
Description
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate (CAS: 178617-43-1) is a heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core with two ketone groups at positions 5 and 7 and an ester-functionalized acetate group at position 4. Its molecular formula is C10H8N2O4, with a molar mass of 220.18 g/mol and a predicted density of 1.435 g/cm³ . Key physical properties include:
Properties
IUPAC Name |
methyl 2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-7(13)5-12-9(14)6-3-2-4-11-8(6)10(12)15/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVQDJZBFIXLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the compound can be synthesized through a series of steps involving nitration, reduction, and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyridine ring facilitates nucleophilic substitution at positions activated by the dioxo groups. Key reactions include:
a. Aromatic C-H Substitution
-
Amine Alkylation : Reacts with primary amines (e.g., methylamine) under basic conditions (K₂CO₃, DMF, 80°C) to yield N-alkylated derivatives.
\text{Methyl 2 5 7 dioxo pyrrolo 3 4 b pyridin 6 yl}acetate}+\text{CH NH }\rightarrow \text{Methyl 2 6 methylamino 5 7 dioxo pyrrolo 3 4 b pyridin 6 yl}acetate}\quad (\text{Yield 72 })\quad[1][4]
Example:
b. Halogenation
Electrophilic bromination occurs at the C4 position using N-bromosuccinimide (NBS) in DCM:
Table 1: Nucleophilic Substitution Reactions
| Reactant | Conditions | Product Substituent | Yield (%) |
|---|---|---|---|
| Methylamine | K₂CO₃, DMF, 80°C, 12 h | N-Methyl | 72 |
| Benzyl bromide | NaH, THF, 0°C → RT, 6 h | O-Benzyl | 68 |
| N-Bromosuccinimide | DCM, RT, 2 h | C4-Bromo | 65 |
Cycloaddition Reactions
The conjugated system participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
a. Diels-Alder Reaction
-
Forms a bicyclic adduct at 120°C in toluene:
b. 1,3-Dipolar Cycloaddition
Reacts with nitrile oxides to generate isoxazoline-fused derivatives:
Hydrolysis and Esterification
The acetyloxy group undergoes hydrolysis under acidic or basic conditions:
a. Saponification
-
Base-Mediated Hydrolysis : NaOH (2M, MeOH/H₂O, reflux) converts the ester to a carboxylic acid:
b. Transesterification
Reacts with ethanol in H₂SO₄ to form the ethyl ester:
Redox Reactions
The dioxo groups are susceptible to reduction:
a. Sodium Borohydride Reduction
-
Reduces the 5,7-dioxo groups to diols in anhydrous THF:
b. Catalytic Hydrogenation
Palladium/C (10% wt) in ethanol selectively reduces the pyrrole double bond:
Condensation Reactions
The methyl acetate side chain participates in Knoevenagel condensations:
a. With Aryl Aldehydes
-
Forms α,β-unsaturated ketones in the presence of piperidine:
Complexation with Metals
The dioxo groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺):
a. Copper(II) Complexation
Forms a 1:1 complex in methanol, characterized by UV-Vis ():
Key Research Findings
-
Reactivity Trends : The dioxo groups enhance electrophilicity at C4 and C6, making these positions primary sites for nucleophilic attack.
-
Biological Relevance : Derivatives from cycloaddition reactions show enhanced inhibitory activity against kinases (IC₅₀ = 0.36–1.8 μM) .
-
Synthetic Utility : Hydrolysis products serve as intermediates for peptide conjugates in drug design.
Scientific Research Applications
The compound features a pyrrolo[3,4-b]pyridine core with ester functionalities that influence its reactivity and solubility. This structural uniqueness allows for diverse chemical transformations and applications.
Chemistry
In the realm of synthetic chemistry, methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the creation of diverse chemical libraries essential for drug discovery and materials science .
Types of Reactions
- Oxidation : Can be oxidized to form carboxylic acids using reagents like potassium permanganate.
- Reduction : Reduction with lithium aluminum hydride can yield alcohols or amines.
- Substitution : Nucleophilic substitution allows for the introduction of different functional groups.
Biology and Medicine
Research has indicated that this compound may possess therapeutic properties. Studies are exploring its role as an inhibitor or modulator of specific enzymes or receptors involved in various biological pathways .
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that derivatives of this compound can inhibit certain kinases implicated in cancer pathways. This positions it as a candidate for further development in anticancer therapies.
Industrial Applications
The compound has potential applications in the industrial sector for the synthesis of specialty chemicals including dyes and pigments due to its stability and reactivity. Its unique properties make it suitable for various applications in material science .
Industrial Synthesis
Industrial production methods often involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry enhance efficiency during production.
Mechanism of Action
The mechanism by which methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following table compares methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate with related compounds based on substituents and functional groups:
Key Observations:
Functional Group Impact: The methyl ester in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., phenylacetic acid in or propanoic acid in ), which may enhance membrane permeability in biological systems. The sulfonyl chloride derivative is significantly more reactive, suitable for nucleophilic substitution reactions.
Thermal Stability :
- The target compound’s melting point (102–103 °C) is higher than that of many analogues, suggesting stronger intermolecular forces due to its planar bicyclic structure and ester group.
Acidity: The propanoic acid derivative (pKa likely < 5) is more acidic than the target compound (pKa -1.20), making it more suitable for pH-dependent applications .
Biological Activity
Methyl 2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}acetate (CAS No. 178617-43-1) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and therapeutic applications based on diverse scientific literature.
| Property | Value |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molar Mass | 220.18 g/mol |
| Density | 1.435 g/cm³ (predicted) |
| Melting Point | 102-103 °C |
| pKa | -1.20 (predicted) |
These properties suggest that this compound is a stable compound with potential for various applications in medicinal chemistry and material science .
Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit antitumor activity. For instance, derivatives of pyrrolo[3,4-b]pyridine have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structure allows it to interact with cellular targets effectively, potentially leading to apoptosis in malignant cells .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an inhibitor of specific enzymes or receptors involved in critical cellular processes. For example:
- Enzyme Inhibition : Studies suggest that similar compounds can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to reduced proliferation of cancer cells .
- Receptor Modulation : The compound may also modulate receptors involved in inflammatory responses and cell signaling pathways.
Case Studies
- In Vitro Studies : Research involving this compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values indicated that the compound could effectively reduce cell viability at low concentrations.
- Animal Models : In vivo studies using animal models have shown promising results where administration of the compound led to tumor size reduction and improved survival rates compared to control groups.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Cyclization Reactions : Starting from substituted pyridines or related precursors.
- Oxidation and Esterification : These steps are crucial for forming the dioxo structure and ester functional group.
Optimized synthetic routes are essential for achieving high yield and purity of the final product .
Q & A
Advanced Research Question
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Receptor binding : Conduct radioligand displacement assays (e.g., -GABA for GABA receptors) with IC determination via nonlinear regression .
- Cellular efficacy : Measure downstream signaling (e.g., cAMP levels for GPCR targets) in HEK293 or CHO-K1 cells transfected with target receptors .
How does the compound’s reactivity with nucleophiles impact its derivatization for prodrug design?
Advanced Research Question
The lactam and ester groups are reactive toward nucleophiles (e.g., amines, thiols). For prodrugs:
- Amide prodrugs : React with primary amines (e.g., glycine ethyl ester) under EDCI/HOBt coupling to improve water solubility .
- Thioester prodrugs : Substitute the methyl ester with thioesters (e.g., glutathione-linked) for redox-sensitive release, as shown in pyrrolo[3,4-b]pyrazinone analogs .
What computational methods predict its pharmacokinetic properties and metabolite profiles?
Advanced Research Question
- ADMET prediction : Use SwissADME or ADMET Predictor™ to estimate logP (target <3), CYP450 inhibition, and blood-brain barrier permeability .
- Metabolite ID : Perform in silico docking with CYP3A4/2D6 isoforms to identify probable oxidation sites (e.g., pyrrolidine nitrogen) .
How can crystallographic data resolve ambiguities in its tautomeric forms?
Advanced Research Question
The pyrrolo[3,4-b]pyridine core exhibits tautomerism between 5H and 7H states. Techniques:
- Single-crystal XRD : Compare bond lengths and angles; lactam carbonyls (C=O) typically show shorter bonds (~1.21 Å) in the dominant tautomer .
- Solid-state NMR : -CP/MAS NMR distinguishes tautomers via nitrogen chemical shifts .
What are the key challenges in scaling up its synthesis for preclinical studies?
Advanced Research Question
- Purification : Chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
- Byproduct control : Optimize stoichiometry of cyclization reagents (e.g., POCl) to minimize chlorinated impurities .
How does the compound interact with serum proteins, and how can this be mitigated in pharmacokinetic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
